molecular formula C18H26FNO5 B8177805 2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid

Cat. No.: B8177805
M. Wt: 355.4 g/mol
InChI Key: GOYKCXQQYSHPIT-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluoro-substituted aromatic ring, and an isobutoxy group. It is commonly used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-fluoro-2-isobutoxybenzaldehyde using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, resulting in the formation of alcohols or reduced aromatic compounds.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under thermal conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols or reduced aromatic compounds.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the Boc-protected amino group and the fluoro-substituted aromatic ring, allow it to bind to specific sites on target molecules, modulating their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or disruption of molecular interactions.

Comparison with Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-(3-chloro-2-isobutoxyphenyl)propanoic acid: Similar structure with a chloro group instead of a fluoro group.

    2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-2-isobutoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of a fluoro group.

    2-((tert-Butoxycarbonyl)amino)-3-(3-bromo-2-isobutoxyphenyl)propanoic acid: Similar structure with a bromo group instead of a fluoro group.

Uniqueness: The presence of the fluoro group in 2-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-2-isobutoxyphenyl)propanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its chloro, methoxy, and bromo analogs, which may exhibit different chemical behaviors and biological activities.

Properties

IUPAC Name

3-[3-fluoro-2-(2-methylpropoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO5/c1-11(2)10-24-15-12(7-6-8-13(15)19)9-14(16(21)22)20-17(23)25-18(3,4)5/h6-8,11,14H,9-10H2,1-5H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKCXQQYSHPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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